molecular formula C9H13ClN4O B1520469 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol CAS No. 1386832-48-9

1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

Cat. No. B1520469
CAS RN: 1386832-48-9
M. Wt: 228.68 g/mol
InChI Key: ROCFIMCCBFEAAG-UHFFFAOYSA-N
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Description

“1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol” is a chemical compound with the molecular formula C9H13ClN4O and a molecular weight of 228.68 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13ClN4O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(15)5-14/h4,6,15H,1-3,5H2,(H2,11,12,13) . This indicates that the compound contains a piperidine ring attached to a 2-amino-6-chloropyrimidin-4-yl group.


Physical And Chemical Properties Analysis

“1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol” is a powder at room temperature . It has a molecular weight of 228.68 g/mol .

Scientific Research Applications

Chemical Structure and Biological Activity

1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol is a compound that belongs to a class of chemicals with significant biological activities, particularly in pharmaceutical and biomedical sciences. Although the direct applications of this specific compound in scientific research are not extensively documented, its structural components, such as pyrimidine and piperidine derivatives, play crucial roles in various pharmacological and medicinal contexts. This section explores related research areas, focusing on the implications of similar chemical structures.

Pyrimidine Derivatives in Drug Design

Pyrimidine derivatives are known for their wide range of pharmacological activities. Research developments in synthesizing anti-inflammatory pyrimidine compounds highlight their potential in treating inflammatory diseases. These compounds act by inhibiting key inflammatory mediators, offering insights into designing novel anti-inflammatory agents with minimal toxicity (Rashid et al., 2021). Similarly, the synthesis and role of β-alanine, a component related to pyrimidine metabolism, in plants suggest its involvement in stress response and potential therapeutic applications (Parthasarathy et al., 2019).

Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives are integral in creating therapeutic agents, particularly those targeting the central nervous system. The disposition and metabolism of arylpiperazine derivatives, a class containing structural motifs similar to 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol, have been extensively studied for their pharmacological actions in treating depression, psychosis, and anxiety. The N-dealkylation process of these derivatives highlights the importance of structural modifications in enhancing their therapeutic efficacy (Caccia, 2007).

properties

IUPAC Name

1-(2-amino-6-chloropyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(15)5-14/h4,6,15H,1-3,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCFIMCCBFEAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC(=N2)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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